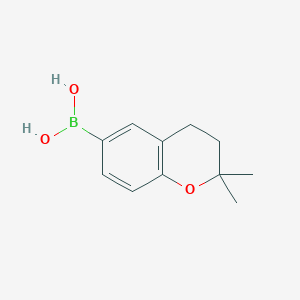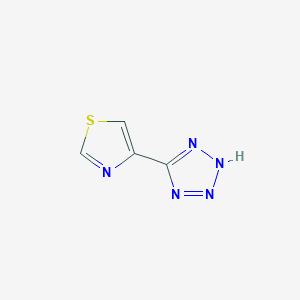
5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole
Vue d'ensemble
Description
5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains both a thiazole and a tetrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mécanisme D'action
Target of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antioxidant, antidiabetic, antidepressant, antiarrhythmic, anticancer, anti-inflammatory, antifungal, analgesic, antiviral, antipyretic, herbicidal, and other activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit antiviral, antibacterial, antifungal, and other properties , suggesting that they may interact with various biochemical pathways related to these biological activities.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole typically involves the reaction of thioamides with hydrazine derivatives under specific conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by the reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Tetrazole: A heterocyclic compound with four nitrogen atoms in the ring.
Thiazolidine: A saturated analog of thiazole with similar biological activities.
Uniqueness
5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole is unique due to the combination of both thiazole and tetrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings .
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5S/c1-3(5-2-10-1)4-6-8-9-7-4/h1-2H,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABGVTAOFFFFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309765 | |
| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-94-0 | |
| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211529-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)
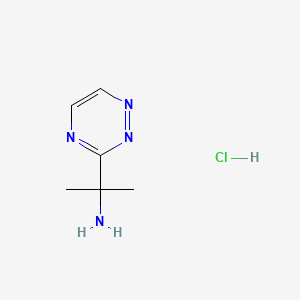
![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)
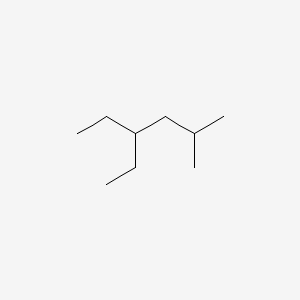
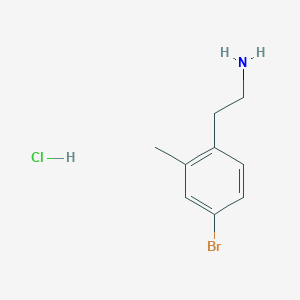
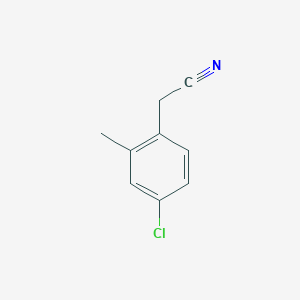
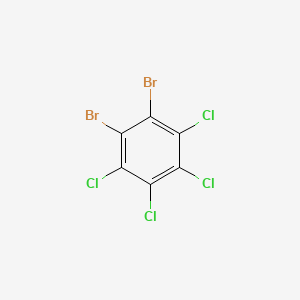
![Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B6597473.png)


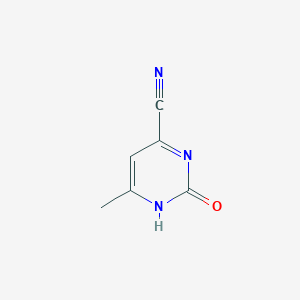

![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)
